molecular formula C9H11Cl2NO2 B1492943 (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride CAS No. 1461713-88-1

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride

Cat. No.: B1492943
CAS No.: 1461713-88-1
M. Wt: 236.09 g/mol
InChI Key: URCSWHCGCDSKST-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride is a protected amino acid derivative of interest in organic synthesis and pharmaceutical research. This compound features a 4-chlorobenzyl group esterifying the carboxylic acid function of glycine, with the amino group presented as a hydrochloride salt to enhance stability. As a benzylic ester derivative of glycine, it is expected to be a stable, white to off-white solid suitable for handling and storage in a laboratory environment . This compound serves primarily as a building block (or synthetic intermediate) in medicinal chemistry. Researchers can utilize this molecule in various synthetic pathways, including the development of potential pharmacologically active molecules. The structure suggests its potential application in the synthesis of compounds targeting the central nervous system (CNS), given that glycine itself is a key inhibitory neurotransmitter . The 4-chlorophenyl group is a common motif in medicinal chemistry that can influence the lipophilicity and binding affinity of a candidate drug molecule. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCSWHCGCDSKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alpha-Bromination of 4-Chlorophenylacetic Acid Methyl Ester

A key preparative step involves the selective bromination at the alpha position of the 4-chlorophenylacetic acid methyl ester. This is commonly achieved using bromide sources (e.g., hydrobromic acid or bromide salts such as sodium bromide, potassium bromide) in the presence of hydrogen peroxide under acidic conditions, facilitated by visible or UV light irradiation.

Typical Procedure:

  • Dissolve 4-chlorophenylacetic acid methyl ester in an organic solvent.
  • Add hydrobromic acid or a bromide salt under acidic conditions.
  • Irradiate the reaction mixture with visible or UV light.
  • Introduce hydrogen peroxide gradually to effect bromination at the alpha carbon.

This process yields alpha-brominated 4-chlorophenylacetic acid methyl esters with high purity, often without requiring further purification before the next step.

Nucleophilic Substitution with Amino Compounds

The alpha-brominated ester intermediate undergoes nucleophilic substitution with 2-amino compounds (such as 2-aminoethanol or ethylamine derivatives) to form the corresponding aminoacetate ester.

  • The reaction is typically performed by mixing the alpha-brominated ester with the amino compound under controlled temperature conditions.
  • This step yields racemic mixtures of the aminoacetate ester.
  • Enantiomeric resolution can be achieved using chiral acids such as L-tartaric acid or D-10-camphorsulfonic acid to form diastereomeric salts, which can be separated and then converted back to the free base.

Formation of Hydrochloride Salt

The free base aminoacetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically by:

  • Dissolving the free base in a suitable solvent (e.g., ethanol or ethyl acetate).
  • Adding hydrochloric acid gas or concentrated HCl solution.
  • Isolating the hydrochloride salt by precipitation or crystallization.

This final step stabilizes the compound and improves its handling and storage properties.

Alternative Synthetic Approaches and Coupling Methods

Research literature also describes alternative synthetic routes involving peptide coupling chemistry and ester modification:

These methods provide versatile routes for structural diversification and optimization of the aminoacetate esters, which can be further converted to hydrochloride salts.

Comparative Data on Preparation Methods

Step Method Reagents Conditions Yield & Purity Notes
Alpha-bromination Bromide/H2O2 under UV/visible light Hydrobromic acid, NaBr/KBr, H2O2 Acidic, UV/visible light irradiation High purity, no purification needed Efficient, low pollution, high yield
Amino substitution Nucleophilic substitution 2-amino compounds Mild temperature, solvent Good yield Racemic product, requires resolution
Enantiomeric resolution Salt formation L-tartaric acid or D-10-camphorsulfonic acid Crystallization High enantiomeric purity Enables chiral separation
Hydrochloride salt formation Acidification HCl gas or solution Room temperature High purity Stabilizes compound

Research Findings and Practical Considerations

  • The alpha-bromination step is critical and can be optimized by varying bromide sources and peroxide addition methods to maximize yield and minimize impurities.
  • The nucleophilic substitution is generally straightforward but may produce racemic mixtures; chiral resolution is essential for pharmaceutical applications.
  • The hydrochloride salt formation step is standard and improves compound stability.
  • Alternative coupling methods (DCC/NHS, azide coupling) offer routes to related derivatives with potential biological activities, though they may require more complex purification.
  • The described preparation methods show advantages in terms of operational simplicity, environmental considerations (low pollution), and scalability for industrial production.

Chemical Reactions Analysis

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-Chlorobenzyl glycinate carboxylic acid.

  • Reduction: 4-Chlorobenzyl glycinate amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce its therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Impact :

  • 4-Chloro vs. 2-Chloro : The para-chloro group in the target compound optimizes electronic and steric interactions in drug-receptor binding, whereas the ortho-chloro derivative (CAS 141109-13-9) may hinder binding due to steric clashes .
  • Cyclohexyl vs. Aromatic Esters: Cyclohexyl 2-aminoacetate hydrochloride (CAS 114703-79-6) exhibits lower aromaticity, impacting π-π interactions in drug design .

Physicochemical Properties

  • Solubility : The target compound’s 4-chlorophenyl group reduces aqueous solubility compared to unsubstituted glycine methyl ester hydrochloride (water-soluble, 173–177°C melting point) .
  • Stability: Hydrochloride salts generally enhance stability. The 4-chlorophenyl derivative’s aromatic ring may promote photodegradation, whereas the cyclohexyl analogue (C₈H₁₆ClNO₂) lacks UV-sensitive groups .
  • Crystallinity: 2-(4-Chlorophenyl)acetamide (C₈H₈ClNO) forms hydrogen-bonded layers in its crystal structure, enhancing thermal stability .

Research Findings and Case Studies

  • Crystal Engineering: 2-(4-Chlorophenyl)acetamide’s hydrogen-bonded structure (C₈H₈ClNO) provides insights into solid-state stability, relevant for formulation .
  • Drug Development: The 4-fluoro analogue (C₉H₁₀ClFNO₂) is under investigation for improved pharmacokinetics in neurology applications .

Biological Activity

(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly as a non-ionic organic buffering agent. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H11ClNO2C_9H_{11}ClNO_2, characterized by a chlorophenyl group attached to a methyl aminoacetate structure. This unique configuration contributes to its buffering capacity, making it suitable for various biological applications, especially in cell culture environments where maintaining pH levels is crucial for cellular functions.

Biological Activity

1. Buffering Capacity:
this compound is primarily utilized as a buffering agent in biological systems. Its ability to maintain stable pH levels (between 6 and 8.5) is essential for optimal cell growth and function in laboratory settings. This property distinguishes it from simpler amino acids and other compounds, enhancing its utility in research and clinical applications.

2. Pharmaceutical Applications:
Research indicates that compounds with similar structures have been investigated for potential pharmaceutical applications, including anti-inflammatory and analgesic activities. The buffering capacity of this compound may enhance the efficacy of drugs by stabilizing their pH during storage and application.

Table 1: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC₉H₁₁ClNO₂Buffering agent; potential anti-inflammatoryChlorophenyl substitution enhances buffering capacity
Methyl GlycinateC₇H₁₅NO₂Building block in synthesisSimpler structure
PhenylalanineC₉H₁₁NO₂Amino acid involved in protein synthesisNaturally occurring
ChlorpheniramineC₁₁H₁₄ClNAntihistamine; exhibits different biological activitiesDifferent mechanism of action

This table illustrates how this compound stands out due to its specific chlorophenyl substitution, which enhances its buffering capacity compared to simpler amino acids like methyl glycinate.

Interaction Studies

Interaction studies involving this compound have focused on its compatibility with various biological systems. These studies assess:

  • Cell Viability: The compound's effect on cell growth and survival in culture.
  • Molecular Docking: Investigations into how the compound interacts at the molecular level with target proteins or enzymes.
  • Inhibitory Actions: Recent studies have shown that derivatives of related compounds exhibit inhibitory actions on cancer cell lines, indicating potential anticancer properties .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes ester stability
Temperature50°CBalances reaction rate/decomposition
BaseTriethylamine (1.5 eq)Neutralizes HCl byproduct

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH (4 weeks)12%Hydrolyzed ester
Lyophilized (4°C)<2%None detected

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.